- Selective monoarylation of primary anilines catalyzed by Pd(dippf) and its application in OLED component synthesis, Advanced Synthesis & Catalysis, 2016, 358(10), 1589-1594
Cas no 97126-56-2 (4-Methoxy-N-phenyl-N-(p-tolyl)aniline)
4-Methoxy-N-phenyl-N-(p-tolyl)aniline Chemical and Physical Properties
Names and Identifiers
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- (4-Methoxyphenyl)phe
- (4-METHOXY-PHENYL)-PHENYL-P-TOLYL-AMINE
- N-(4-methoxyphenyl)-4-methyl-N-phenylaniline
- (4-Methoxyphenyl)phenyl-p-tolylamine
- 4-Methoxy-N-(4-methylphenyl)-N-phenylbenzenamine (ACI)
- 4-Methoxy-N-phenyl-N-(p-tolyl)aniline
- Benzenamine, 4-methoxy-N-(4-methylphenyl)-N-phenyl-
- SCHEMBL8944157
- 97126-56-2
- DTXSID70563798
- HS-6246
- N-(4-methoxyphenyl)-4-methyl-N-phenyl-aniline
- 4-Methoxy-N-(4-methylphenyl)-N-phenylaniline
- AKOS015915443
-
- MDL: MFCD16038739
- Inchi: 1S/C20H19NO/c1-16-8-10-18(11-9-16)21(17-6-4-3-5-7-17)19-12-14-20(22-2)15-13-19/h3-15H,1-2H3
- InChI Key: KXPUYDGZOZPPLU-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(N(C2C=CC(C)=CC=2)C2C=CC=CC=2)=CC=1
Computed Properties
- Exact Mass: 289.14700
- Monoisotopic Mass: 289.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- PSA: 12.47000
- LogP: 5.47340
4-Methoxy-N-phenyl-N-(p-tolyl)aniline Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Methoxy-N-phenyl-N-(p-tolyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110799-1g |
4-Methoxy-N-phenyl-N-(p-tolyl)aniline |
97126-56-2 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Ambeed | A375463-1g |
4-Methoxy-N-phenyl-N-(p-tolyl)aniline |
97126-56-2 | 95+% | 1g |
$217.0 | 2025-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673114-1g |
4-Methoxy-N-phenyl-N-(p-tolyl)aniline |
97126-56-2 | 98% | 1g |
¥2038.00 | 2024-04-23 |
4-Methoxy-N-phenyl-N-(p-tolyl)aniline Production Method
Production Method 1
1.2 Catalysts: 1,1′-Bis(diisopropylphosphino)ferrocene , [1,1′-Bis[bis(1-methylethyl)phosphino-κP]ferrocene][(3,4-η)-1H-pyrrole-2,5-dione… Solvents: Toluene ; 20 h, 80 °C
1.3 Solvents: Toluene ; 80 °C → 120 °C; 24 h, 120 °C
Production Method 2
- Catalytic synthesis of triarylamines, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1997, 33(8), 1100-1102
4-Methoxy-N-phenyl-N-(p-tolyl)aniline Preparation Products
4-Methoxy-N-phenyl-N-(p-tolyl)aniline Suppliers
4-Methoxy-N-phenyl-N-(p-tolyl)aniline Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-Methoxy-N-phenyl-N-(p-tolyl)aniline
Introduction to 4-Methoxy-N-phenyl-N-(p-tolyl)aniline (CAS No. 97126-56-2) and Its Emerging Applications in Chemical Biology
4-Methoxy-N-phenyl-N-(p-tolyl)aniline, identified by the Chemical Abstracts Service registry number 97126-56-2, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, featuring a methoxy group, a phenyl ring, and a para-tolyl substituent, exhibits promising characteristics that make it valuable in various research applications, particularly in drug discovery and molecular recognition.
The molecular structure of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline consists of a benzene core substituted with a methoxy group at the 4-position, a phenyl ring attached to the nitrogen atom of an aniline moiety, and another para-tolyl group. This arrangement imparts distinct electronic and steric properties, enabling the compound to interact selectively with biological targets. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro or halogenated groups, if present) functionalities allows for fine-tuning of its reactivity and binding affinity.
In recent years, 4-Methoxy-N-phenyl-N-(p-tolyl)aniline has been explored as a key intermediate in the synthesis of bioactive molecules. Its aromatic system provides a scaffold for further functionalization, making it a valuable building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with potential therapeutic effects, including those targeting neurological disorders, inflammation, and cancer.
One of the most compelling aspects of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline is its role in developing small-molecule probes for biochemical assays. The compound’s ability to modulate enzyme activity or interact with specific protein targets has been harnessed in high-throughput screening campaigns to identify lead compounds for drug development. For instance, studies have demonstrated its utility in inhibiting certain kinases and proteases, which are implicated in various diseases.
Recent advancements in computational chemistry have further enhanced the understanding of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline’s interactions with biological systems. Molecular docking simulations have revealed that this compound can bind effectively to pockets on target proteins, suggesting its potential as an inhibitor or modulator. These insights have guided the design of derivatives with improved potency and selectivity.
The pharmacokinetic profile of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline has also been studied extensively. Its favorable solubility and metabolic stability make it an attractive candidate for further development into drug candidates. Preclinical studies have shown that it can be orally administered and exhibits reasonable bioavailability, paving the way for future clinical investigations.
Moreover, 4-Methoxy-N-phenyl-N-(p-tolyl)aniline has found applications beyond drug discovery. It serves as a ligand in catalytic systems, where its aromaticity facilitates coordination with transition metals. This property has been exploited in developing efficient catalysts for organic transformations, contributing to green chemistry initiatives.
The synthesis of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline itself is an area of active research. Chemists have developed streamlined synthetic routes that improve yield and purity while minimizing waste. These methods often involve palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, highlighting the compound’s compatibility with modern synthetic techniques.
Future directions in the study of 4-Methoxy-N-phenyl-N-(p-tolyl)aniline include exploring its role in photodynamic therapy and as a component of smart materials. Its ability to absorb light at specific wavelengths makes it a candidate for designing photosensitizers that can generate reactive oxygen species to kill cancer cells or microbial pathogens.
In conclusion, 4-Methoxy-N-phenyl-N-(p-tolyl)aniline (CAS No. 97126-56-2) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features enable diverse functional roles, from serving as an intermediate in drug synthesis to acting as a probe for biochemical assays. As research continues to uncover new possibilities for this molecule, its significance in advancing scientific understanding and therapeutic innovation is undeniable.
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